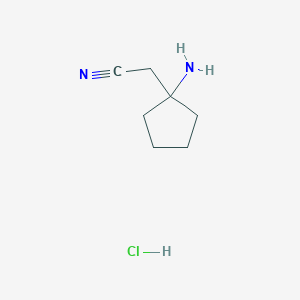

2-(1-Aminocyclopentyl)acetonitrile hydrochloride

Description

2-(1-Aminocyclopentyl)acetonitrile hydrochloride (CAS 1363405-41-7) is a bicyclic amine hydrochloride salt with the molecular formula C₇H₁₃ClN₂ and a molecular weight of 160.645 g/mol. It features a cyclopentane ring substituted with an aminomethyl group and an acetonitrile moiety. The compound is typically stored under inert conditions (2–8°C) to preserve stability and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research for developing bioactive molecules .

Properties

IUPAC Name |

2-(1-aminocyclopentyl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-6-5-7(9)3-1-2-4-7;/h1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFFUDHWXNCVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363405-41-7 | |

| Record name | Cyclopentaneacetonitrile, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopentyl)acetonitrile hydrochloride typically involves the reaction of cyclopentanone with ammonia and hydrogen cyanide. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopentyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of 2-(1-Aminocyclopentyl)acetonitrile hydrochloride is as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to biologically active compounds. The synthesis of aminoalkyl p-hydroxyphenyl ketones, which are derived from this compound, has been noted for their pharmaceutical activity, particularly in developing drugs targeting neurological disorders and other conditions .

Antidepressant Properties

Research indicates that compounds related to this compound exhibit potential antidepressant effects. These compounds may interact with neurotransmitter systems in the brain, which are crucial for mood regulation. The mechanism of action often involves modulation of serotonin and norepinephrine pathways .

Analgesic Effects

Studies have suggested that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies. The ability to modify the cyclopentane ring could enhance efficacy and reduce side effects compared to traditional analgesics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Cyclization reactions to form the cyclopentane structure.

- Nitrile formation through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Antidepressant Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and screened them for antidepressant activity using animal models. The results indicated that certain modifications led to significant reductions in depressive-like behaviors, suggesting a promising avenue for developing new antidepressants.

Case Study: Pain Management

Another investigation focused on the analgesic properties of this compound in inflammatory pain models. The study demonstrated that specific derivatives could effectively reduce pain responses without significant side effects, highlighting their potential as safer alternatives to existing pain medications.

References Table

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopentyl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Properties

The table below summarizes critical parameters for 2-(1-aminocyclopentyl)acetonitrile hydrochloride and its analogs:

Key Observations:

- Cyclopentyl rings offer conformational flexibility, enhancing binding affinity in drug targets .

- Functional Groups :

- Acetonitrile : Enhances polarity and serves as a versatile intermediate for further transformations (e.g., hydrolysis to carboxylic acids or reduction to amines) .

- Carboxylic Acid/Ester : Improves solubility in aqueous media and enables conjugation with amines or alcohols, common in peptide synthesis .

- Molecular Weight : Cyclopentyl derivatives generally have higher molecular weights due to larger ring systems, influencing pharmacokinetic properties like membrane permeability .

Biological Activity

2-(1-Aminocyclopentyl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12N2

- SMILES Notation : C1CC@HN

- InChIKey : MXDKDPXBTLQXNF-RNFRBKRXSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its interactions with biomolecules and its pharmacological potential.

The compound is believed to interact with specific molecular targets, influencing biochemical pathways. Preliminary studies suggest it may act as an inhibitor or modulator of certain enzymes or receptors, which could lead to therapeutic effects in various conditions.

In Vitro Studies

Recent research indicates that this compound exhibits significant activity against certain cellular targets. For instance, it has been shown to inhibit specific protein phosphatases, which are critical for various signaling pathways in cells .

Table 1: Summary of In Vitro Activity

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

- Neuropharmacological Effects : A study investigated its effects on neurodegenerative models, showing promise in modulating neuroinflammation and protecting neuronal cells.

- Cancer Research : Another study focused on its role in inhibiting cancer cell proliferation through the modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the cyclopentyl group and acetonitrile moiety have been shown to influence binding affinity and selectivity towards target enzymes.

Q & A

Q. Example Table: Variables for DoE Optimization

| Variable | Range Tested | Impact on Yield (%) |

|---|---|---|

| Reaction Temperature | 50–100°C | ±15% |

| Catalyst Loading | 0.5–2.0 mol% | ±22% |

| Solvent (Polarity) | THF vs. DMF | ±18% |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level: Basic

Answer:

Characterization requires multi-modal validation:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm cyclopentane ring geometry (e.g., cis/trans isomerism) and nitrile group presence.

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the cyclopentane region.

- IR Spectroscopy: Identify primary amine (–NH₂) stretches (~3300 cm⁻¹) and nitrile (C≡N) peaks (~2250 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and isotopic patterns for Cl⁻ counterion.

- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry (if single crystals are obtainable).

Cross-Validation: Pair HPLC (C18 column, acetonitrile/water gradient) with NMR to assess purity (>98%) and detect byproducts .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Answer:

Hazard Profile (Based on Analogous Compounds):

- Acute Toxicity: Oral/Dermal LD50 ~300–500 mg/kg (Category 4) .

- Irritation: Skin/eye irritation (Category 2); use nitrile gloves and goggles.

Safety Measures:

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Training: Complete 100%-score safety exams for lab access, per institutional chemical hygiene plans .

How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes for this compound?

Level: Advanced

Answer:

Root Causes of Discrepancies:

- Stereochemical Control: Unoptimized reaction conditions may favor undesired isomers.

- Byproduct Formation: Side reactions (e.g., nitrile hydrolysis to amides) can reduce yield.

Resolution Strategies:

Mechanistic Elucidation: Use kinetic studies (e.g., Eyring plots) to determine rate-limiting steps.

In Situ Monitoring: Employ ReactIR or LC-MS to track intermediate formation.

Data Feedback Loops: Integrate experimental results with computational models (e.g., transition state theory) to refine synthetic routes .

Example Case:

| Study | Reported Yield | Conditions |

|---|---|---|

| A | 45% | THF, 80°C |

| B | 72% | DMF, 60°C |

| Resolution: DoE identified DMF’s higher polarity stabilizes intermediates, improving yield . |

What advanced applications does this compound have in multi-step organic synthesis?

Level: Advanced

Answer:

Applications:

- Chiral Building Block: The cyclopentane scaffold serves as a rigid backbone for asymmetric catalysis (e.g., ligands for transition-metal complexes).

- Peptide Mimetics: Incorporate into cyclic peptides to enhance metabolic stability.

Methodological Considerations:

- Protection/Deprotection: Use Boc or Fmoc groups to preserve the amine during coupling reactions.

- C–H Functionalization: Leverage directed C–H activation (e.g., Pd catalysis) to modify the cyclopentane ring post-synthetically .

Case Study:

- Step 1: Synthesize this compound.

- Step 2: Boc-protect the amine, then perform Suzuki-Miyaura coupling to introduce aryl groups.

- Step 3: Deprotect and conjugate with peptide fragments via EDC/NHS chemistry.

How can computational modeling enhance the design of derivatives based on this compound?

Level: Advanced

Answer:

Strategies:

- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina.

- QSAR Modeling: Correlate substituent electronic effects (Hammett constants) with activity.

- Solvent Effects: Simulate solvation free energies (COnductor-like Screening Model, COSMO) to optimize reaction solvents .

Workflow:

Generate derivative library in silico.

Screen for synthetic feasibility (e.g., retrosynthetic analysis via AiZynthFinder).

Validate top candidates experimentally.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.